molecular formula C24H24ClN5 B2633684 3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine CAS No. 900259-07-6

3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Cat. No. B2633684
CAS RN: 900259-07-6
M. Wt: 417.94
InChI Key: OTSLTQMQFFYEJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the attachment of the various substituents. The exact synthetic route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to elucidate the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. For instance, the chlorine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the aromatic rings could impact its solubility, while the chlorine atom could affect its reactivity .

Scientific Research Applications

Heterocyclic Synthesis

  • Novel derivatives of pyrazole, pyrimidine, and other heterocyclic compounds, incorporating a (thio)pyrimidine moiety, have been synthesized. These compounds, including pyrazolo[1,5-a]pyrimidine derivatives, are important in the field of heterocyclic synthesis (Ho & Suen, 2013).

Antimicrobial and Anticancer Activity

  • Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their antimicrobial and anticancer activities. Certain compounds showed higher anticancer activity than the reference drug doxorubicin, and most had good to excellent antimicrobial activity (Hafez et al., 2016).

Antiviral Activity

  • A series of pyrazole derivatives, including 3-(4-chlorophenyl)-5-methyl-pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated for antiviral activity against herpes simplex virus type-1. Some compounds exhibited strong antiviral activity (Tantawy et al., 2012).

Antibacterial Activity and Plasma Protein Interactions

  • Two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives have been synthesized with antibacterial activity. Their interactions with bovine serum albumin (BSA) were studied, revealing insights into the binding process and induced conformational changes in BSA (He et al., 2020).

Molecular Interaction Studies

  • The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was studied for its interaction with the CB1 cannabinoid receptor. This research provided insights into the molecular interactions and conformational analysis of the compound (Shim et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its synthesis. Additionally, modifications could be made to its structure to improve its properties or to create new compounds with potential applications .

Biochemical Analysis

properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5/c1-17-5-3-4-6-22(17)28-11-13-29(14-12-28)23-15-18(2)27-24-21(16-26-30(23)24)19-7-9-20(25)10-8-19/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSLTQMQFFYEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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